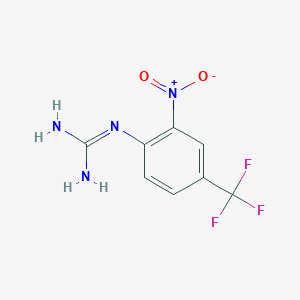
2-Nitro-4-trifluoromethylphenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-trifluoromethylphenylguanidine is a chemical compound known for its unique structural properties and potential applications in various fields. It features a nitro group, a trifluoromethyl group, and a guanidine moiety, making it a compound of interest in both organic synthesis and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-trifluoromethylphenylguanidine typically involves the guanylation of 2-nitro-4-trifluoromethylaniline. One common method includes the reaction of 2-nitro-4-trifluoromethylaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate under mild conditions . This method is efficient and can be performed in aqueous solutions, making it suitable for various substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-trifluoromethylphenylguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted guanidines and derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-Nitro-4-trifluoromethylphenylguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-4-trifluoromethylphenylguanidine involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-trifluoromethylaniline
- 2-Nitro-4-trifluoromethylphenol
- 4-Trifluoromethyl-2-anilinoquinoline derivatives
Uniqueness
2-Nitro-4-trifluoromethylphenylguanidine is unique due to its combination of a nitro group, a trifluoromethyl group, and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .
Properties
Molecular Formula |
C8H7F3N4O2 |
|---|---|
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7F3N4O2/c9-8(10,11)4-1-2-5(14-7(12)13)6(3-4)15(16)17/h1-3H,(H4,12,13,14) |
InChI Key |
LMLBEWIWYWRRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)
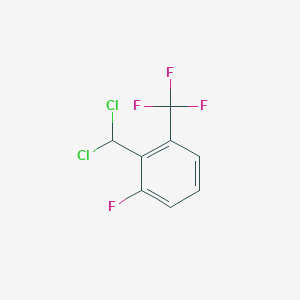
![6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13699324.png)
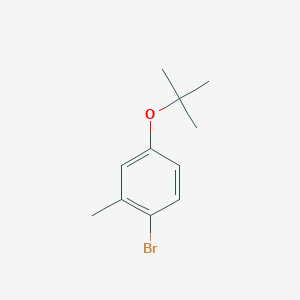
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
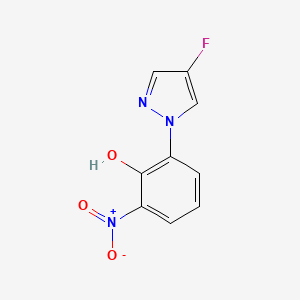


![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
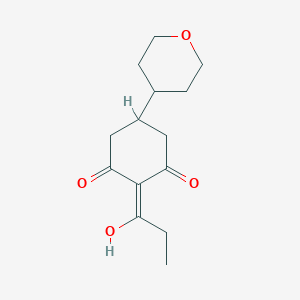
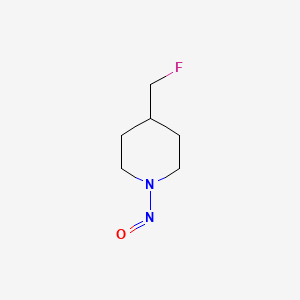
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
